(E)-1-(Prop-1-en-1-yl)adamantane

Catalog No.
S759550
CAS No.
150587-69-2
M.F
C13H20
M. Wt
176.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-1-(Prop-1-en-1-yl)adamantane

CAS Number

150587-69-2

Product Name

(E)-1-(Prop-1-en-1-yl)adamantane

IUPAC Name

1-[(E)-prop-1-enyl]adamantane

Molecular Formula

C13H20

Molecular Weight

176.3 g/mol

InChI

InChI=1S/C13H20/c1-2-3-13-7-10-4-11(8-13)6-12(5-10)9-13/h2-3,10-12H,4-9H2,1H3/b3-2+

InChI Key

KJONNQZAPZNSNI-NSCUHMNNSA-N

SMILES

CC=CC12CC3CC(C1)CC(C3)C2

Canonical SMILES

CC=CC12CC3CC(C1)CC(C3)C2

Isomeric SMILES

C/C=C/C12CC3CC(C1)CC(C3)C2

(E)-1-(Prop-1-en-1-yl)adamantane is a derivative of adamantane, characterized by the presence of a prop-1-en-1-yl group at the first position of the adamantane structure. This compound exhibits unique structural properties due to the rigid cage-like structure of adamantane, which contributes to its stability and potential reactivity. The compound's molecular formula is C${15}$H${22}$, and it features a double bond in the propyl chain, making it an allylic compound.

The reactivity of (E)-1-(Prop-1-en-1-yl)adamantane can be attributed to its allylic nature. Key reactions include:

  • Wittig Reaction: This reaction involves the formation of alkenes through the reaction of phosphonium ylides with carbonyl compounds. (E)-1-(Prop-1-en-1-yl)adamantane can participate in rearrangements when treated with butyllithium, producing various rearrangement products .
  • Oxidative Functionalization: The compound can undergo oxidative reactions, which modify its functional groups and potentially enhance its biological activity .

Several methods have been developed for synthesizing (E)-1-(Prop-1-en-1-yl)adamantane:

  • Reaction with Adamantyl Acetone: The synthesis begins with adamantyl acetone reacting with sodium hypochlorite to generate an intermediate, which can then be converted into the target compound through subsequent reactions .
  • Allylic Substitution: The compound can also be synthesized via allylic substitution reactions involving adamantane derivatives and appropriate alkylating agents.

(E)-1-(Prop-1-en-1-yl)adamantane has potential applications in various fields:

  • Pharmaceuticals: Its structural characteristics may lead to new drug formulations, particularly in antiviral therapies.
  • Material Science: The unique properties of adamantane derivatives make them suitable for developing advanced materials with specific mechanical or thermal properties.

Interaction studies involving (E)-1-(Prop-1-en-1-yl)adamantane are essential for understanding its potential biological effects and mechanisms of action. These studies may focus on:

  • Binding Affinity: Evaluating how well this compound binds to specific biological targets.
  • Synergistic Effects: Investigating how this compound interacts with other drugs or compounds to enhance therapeutic efficacy.

Several compounds share structural similarities with (E)-1-(Prop-1-en-1-yl)adamantane, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
AmantadineAdamantane DerivativeAntiviral agent effective against influenza
RimantadineAdamantane DerivativeAntiviral properties similar to amantadine
1-AminoadamantaneAmino-adamantanePotential neuroprotective effects
2-MethyladamantaneMethylated AdamantaneUsed as a building block in organic synthesis

The uniqueness of (E)-1-(Prop-1-en-1-yl)adamantane lies in its allylic structure and potential reactivity in organic synthesis, setting it apart from other adamantane derivatives which may lack the propylene side chain.

XLogP3

4.7

Wikipedia

(E)-1-(Prop-1-en-1-yl)adamantane

Dates

Modify: 2023-08-15

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